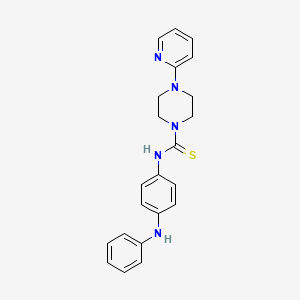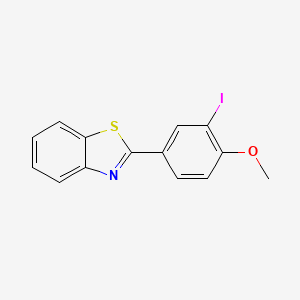![molecular formula C20H23N3O3 B3618330 N-(4-methoxyphenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B3618330.png)
N-(4-methoxyphenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea
Übersicht
Beschreibung
N-(4-methoxyphenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea, also known as MPPI, is a synthetic compound that has been widely used in scientific research for its potential therapeutic effects. MPPI belongs to the class of compounds known as urea-based inhibitors, which have been shown to have a variety of biological activities.
Wissenschaftliche Forschungsanwendungen
Directed Lithiation
N-(4-methoxyphenyl) derivatives have been explored in the realm of directed lithiation. Smith et al. (2013) demonstrated that compounds like N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea undergo directed lithiation, producing high yields of substituted products (Smith, El‐Hiti, & Alshammari, 2013).
Thermal Latent Initiators
In polymer chemistry, N-(4-methoxyphenyl) derivatives are used as thermal latent initiators. Makiuchi et al. (2015) synthesized a series of N-aryl-N′-pyridyl ureas, including 4-methoxyphenyl isocyanate, to study their effect on polymerization, revealing their potential as thermal latent initiators (Makiuchi, Sudo, & Endo, 2015).
Structural Analysis
The structural aspects of N-(4-methoxyphenyl) derivatives have been examined, as demonstrated by Choi et al. (2011) in their study of 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea, providing insights into its molecular geometry (Choi et al., 2011).
Enzyme Inhibition and Anticancer Properties
Unsymmetrical ureas, including N-(4-methoxyphenyl) derivatives, have been synthesized for enzyme inhibition and anticancer investigations. Mustafa et al. (2014) studied various derivatives for their effects on enzymes like urease and β-glucuronidase, and on prostate cancer cell lines, showing potential therapeutic applications (Mustafa, Perveen, & Khan, 2014).
Chemical Modification for Analges
ic and Other ActivitiesN-(4-methoxyphenyl) derivatives are also significant in the development of compounds with analgesic activity. Nie et al. (2020) explored the chemical modification of N-(4-methoxyphenyl)-based compounds to discover new analogs with improved pharmacological profiles (Nie et al., 2020).
Crystal Structure Analysis
The crystal structure of compounds containing 4-methoxyphenyl groups has been a subject of interest. For example, Kang et al. (2015) analyzed the crystal structure of metobromuron, a compound related to N-(4-methoxyphenyl) derivatives, to understand its molecular interactions and geometry (Kang, Kim, Kwon, & Kim, 2015).
Impact on Plant Biology
In plant biology, urea derivatives like N-(4-methoxyphenyl) derivatives have shown cytokinin-like activity. Ricci and Bertoletti (2009) discussed the role of urea derivatives, including their influence on cell division and differentiation in plants (Ricci & Bertoletti, 2009).
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-(piperidine-1-carbonyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-26-18-11-9-17(10-12-18)22-20(25)21-16-7-5-15(6-8-16)19(24)23-13-3-2-4-14-23/h5-12H,2-4,13-14H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLYJPXJTAETRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[2-(4-bromophenyl)-2-oxoethoxy]-3-isopropyl-4-methyl-2H-chromen-2-one](/img/structure/B3618254.png)
![N,N-dimethyl-N'-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N'-phenylsulfamide](/img/structure/B3618259.png)


![ethyl 4-{[5-(2-chloro-4-nitrophenyl)-2-furoyl]amino}benzoate](/img/structure/B3618279.png)
amino]-N-cyclopentylbenzamide](/img/structure/B3618281.png)
![N-{[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B3618289.png)
![N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-nitrobenzamide](/img/structure/B3618299.png)
![3-iodo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3618305.png)

![N-[3-chloro-4-(1-piperidinylcarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B3618324.png)

![ethyl 5-ethyl-2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B3618346.png)
![methyl 2-chloro-5-[({[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3618347.png)